5-Hydroxypyrrolidin-2-one

説明

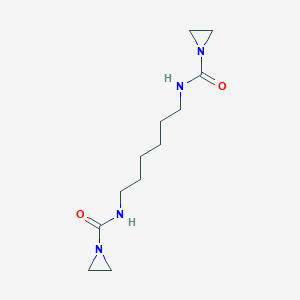

5-Hydroxypyrrolidin-2-one is a natural product found in Pteridium aquilinum and Condea verticillata . It serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .

Synthesis Analysis

The synthesis of 5-Hydroxypyrrolidin-2-one involves oxidation with DMDO at -40 degrees C which provides 3-acyl-5-hydroxy-3-pyrrolin-2-ones . Another method involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

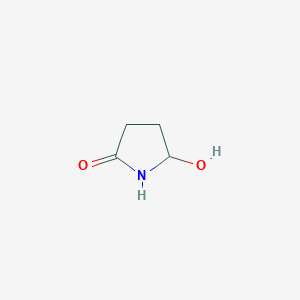

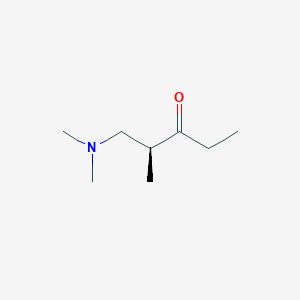

The molecular formula of 5-Hydroxypyrrolidin-2-one is C4H7NO2 . The InChI is InChI=1S/C4H7NO2/c6-3-1-2-4 (7)5-3/h3,6H,1-2H2, (H,5,7) and the Canonical SMILES is C1CC (=O)NC1O .

Chemical Reactions Analysis

The chemical reactions of 5-Hydroxypyrrolidin-2-one involve intramolecular aldol reactions on treatment with a NaOH solution to yield 4-pyrrolin-2-ones . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxypyrrolidin-2-one is 101.10 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. The Rotatable Bond Count is 0. The Exact Mass is 101.047678466 g/mol and the Monoisotopic Mass is 101.047678466 g/mol. The Topological Polar Surface Area is 49.3 Ų .

科学的研究の応用

Traditional Medicine and Pharmacology

5-Hydroxypyrrolidin-2-one: has been isolated from the young fronds of Pteridium aquilinum , a plant used in traditional Chinese medicine . This compound, along with others derived from the plant, is associated with treatments for neonatal jaundice, hypertension, rheumatic arthritis, lower back pain, leucorrhoea, injury, and eczema. However, it’s important to note that the plant also contains carcinogenic compounds, which poses risks to human health .

Cancer Research

Due to the presence of carcinogenic compounds in Pteridium aquilinum , where 5-Hydroxypyrrolidin-2-one is found, there’s a potential application in cancer research. Studying these compounds can lead to a better understanding of carcinogenesis and potentially to the development of cancer prevention strategies .

Chemical Studies of Plant Species

5-Hydroxypyrrolidin-2-one is part of the chemical profile of Pteridium aquilinum . Its isolation and study can contribute to the understanding of how chemical constituents vary depending on the habitat and environmental conditions .

Food Processing

The young fronds of Pteridium aquilinum are consumed as a vegetable and processed into various forms such as fresh, canned, dried, or pickled. The isolation of 5-Hydroxypyrrolidin-2-one from this plant suggests its potential role in food processing and safety evaluations .

Green Chemistry

The synthesis of pyrrolidine compounds, including 5-Hydroxypyrrolidin-2-one, can be enhanced by microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry .

Drug Design and Development

The pyrrolidine ring, a core structure in 5-Hydroxypyrrolidin-2-one, is widely used in medicinal chemistry to obtain compounds for treating human diseases. The versatility of this scaffold allows for the exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial in drug design .

将来の方向性

The five-membered pyrrolidine ring, which includes 5-Hydroxypyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

It’s known that pyrrolidin-2-one derivatives, which include 5-hydroxypyrrolidin-2-one, are versatile lead compounds for designing powerful bioactive agents .

Mode of Action

Pyrrolidin-2-one derivatives are known to induce prominent pharmaceutical effects . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Biochemical Pathways

It’s known that pyrrolidin-2-one derivatives have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Result of Action

It’s known that pyrrolidin-2-one derivatives have various significant biological activities .

Action Environment

The action of 5-Hydroxypyrrolidin-2-one can be influenced by environmental factors. For instance, the chemical constituents of Pteridium aquilinum, a plant from which 5-Hydroxypyrrolidin-2-one was isolated, differ depending on habitat .

特性

IUPAC Name |

5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWUCXEMSSZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrrolidin-2-one | |

CAS RN |

62312-55-4 | |

| Record name | 5-Hydroxy-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062312554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What natural sources have been reported to contain 5-hydroxypyrrolidin-2-one?

A1: 5-Hydroxypyrrolidin-2-one has been isolated from various natural sources, including:

- Mushrooms: Macrolepiota neomastoidea [, , ], a poisonous mushroom found in Korea and other East Asian countries.

- Plants: Scrophularia takesimensis [], Anchusa italica [], Hyptis verticillata [], Taraxacum coreanum [], Lythrum salicaria [], Jatropha curcas [], and Pteridium aquilinum (young fronds) [].

Q2: What is the chemical structure of 5-hydroxypyrrolidin-2-one?

A2: 5-Hydroxypyrrolidin-2-one is a heterocyclic compound with a five-membered ring containing one nitrogen atom. It possesses both a hydroxyl group (-OH) at the 5th carbon and a carbonyl group (C=O) at the 2nd carbon of the ring.

Q3: Can you describe the absolute configuration of lepiotins A and B, two alkaloids containing the 5-hydroxypyrrolidin-2-one moiety?

A3: While lepiotins A and B were initially isolated from Macrolepiota neomastoidea [], their absolute configurations at C-5 remained unclear. Further research utilizing Mosher’s method and Circular Dichroism (CD) analysis successfully determined the absolute configurations of these compounds at C-5 [].

Q4: Has 5-hydroxypyrrolidin-2-one been synthesized?

A4: Yes, several synthetic routes for 5-hydroxypyrrolidin-2-one and its derivatives have been reported. For example:

- Sessiline Synthesis: 5-Hydroxypyrrolidin-2-one, derived from succinimide, acts as a precursor in the first reported synthesis of sessiline, an alkaloid. This synthesis involves a coupling reaction with 5-hydroxymethylfurfural, obtained from furfuryl alcohol [].

- Lipase-Catalyzed Kinetic Resolution: This method allows for the synthesis of both enantiomers of chiral 5-hydroxypyrrolidin-2-one and 5-hydroxy-1,5-dihydropyrrol-2-one with high enantioselectivity, employing lipases like Lipase PS and Novozym 435 as catalysts [, ].

- Ammonolysis of 5-Methoxyfuran-2(5H)-ones: This approach utilizes ammonolysis of 5-methoxyfuran-2(5H)-ones and their derivatives to synthesize 5-hydroxy-3-pyrrolin-2-ones and 5-hydroxypyrrolidin-2-ones [].

- From 3-Alkoxysuccinimides: A regioselective synthesis of polysubstituted 5-hydroxypyrrolidin-2-ones has been achieved using 3-alkoxysuccinimides as starting materials [].

Q5: How does the structure of 5-hydroxypyrrolidin-2-one relate to its biological activity?

A5: While limited information is available specifically on the structure-activity relationship of 5-hydroxypyrrolidin-2-one itself, research on related compounds provides some insights. For instance, the presence of a 5-hydroxypyrrolidin-2-one ring system with an attached N3-substituted adenine ring is crucial for the formation of DNA adducts by colibactin, a bacterial genotoxin []. Modifying the substituents on the pyrrolidinone ring could potentially influence its reactivity and interaction with biological targets.

Q6: What are the potential applications of 5-hydroxypyrrolidin-2-one and its derivatives in organic synthesis?

A6: 5-Hydroxypyrrolidin-2-one serves as a valuable building block in organic synthesis due to its versatile reactivity. Some potential applications include:

- Synthesis of Thienamycin-like γ-lactams: Chiral 3-substituted 5-hydroxypyrrolidin-2-one derivatives, such as compound 12, are valuable intermediates in the synthesis of thienamycin-like γ-lactams, which are of interest for their potential antibiotic properties [].

- Synthesis of Diformylated Pyrroles: Vilsmeier reaction conditions can be employed to dehydroxylate N-aryl-5-hydroxy-γ-lactam derivatives, leading to the formation of diformylated pyrroles. These pyrrole derivatives are useful intermediates in various synthetic transformations [].

Q7: What analytical techniques are commonly employed to characterize and quantify 5-hydroxypyrrolidin-2-one?

A7: Various spectroscopic and chromatographic techniques are valuable for characterizing and quantifying 5-hydroxypyrrolidin-2-one:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are instrumental in determining the structure and stereochemistry of 5-hydroxypyrrolidin-2-one and its derivatives [, , ].

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as HR-FAB-MS, provides accurate mass measurements, aiding in molecular formula determination [].

- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule, such as hydroxyl and carbonyl groups, providing insights into its structure [].

- Chromatography: Thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are essential for isolating and purifying 5-hydroxypyrrolidin-2-one from natural sources or reaction mixtures [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)